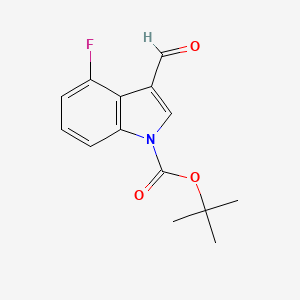
1-(2-Chlorophenyl)-N,N-dipropylisoquinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chlorophenyl)-N,N-dipropylisoquinoline-3-carboxamide is a chemical compound known for its significant role in scientific research, particularly in the field of neuroinflammationTSPO is involved in various cellular functions, including apoptosis, mitochondrial respiration, steroid synthesis, and immunity .
Méthodes De Préparation
The synthesis of 1-(2-Chlorophenyl)-N,N-dipropylisoquinoline-3-carboxamide involves several steps. One common method includes the reaction of 2-chlorobenzoyl chloride with isoquinoline in the presence of a base to form the intermediate 2-chlorobenzoylisoquinoline. This intermediate is then reacted with dipropylamine to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
1-(2-Chlorophenyl)-N,N-dipropylisoquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Applications De Recherche Scientifique
1-(2-Chlorophenyl)-N,N-dipropylisoquinoline-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a ligand in various chemical reactions and studies involving TSPO.
Biology: The compound is utilized to study the role of TSPO in cellular functions such as apoptosis and mitochondrial respiration.
Industry: The compound is used in the development of new drugs and therapeutic agents targeting TSPO.
Mécanisme D'action
The mechanism of action of 1-(2-Chlorophenyl)-N,N-dipropylisoquinoline-3-carboxamide involves its binding to TSPO. This binding modulates the mitochondrial permeability transition pore, affecting mitochondrial function and apoptosis. The compound acts as an antagonist of the human constitutive androstane receptor (CAR), inhibiting its activity by repressing interactions with coactivators .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(2-Chlorophenyl)-N,N-dipropylisoquinoline-3-carboxamide include:
PK11195: Another TSPO ligand with similar binding properties.
Clotrimazole: An antifungal agent that also acts as a CAR antagonist.
Androstenol: A pheromone with CAR inverse agonist properties .
The uniqueness of this compound lies in its specific binding affinity for TSPO and its use as a radiotracer in PET imaging, providing valuable insights into neuroinflammation and other pathological conditions.
Propriétés
Numéro CAS |
89242-19-3 |
|---|---|
Formule moléculaire |
C22H23ClN2O |
Poids moléculaire |
366.9 g/mol |
Nom IUPAC |
1-(2-chlorophenyl)-N,N-dipropylisoquinoline-3-carboxamide |
InChI |
InChI=1S/C22H23ClN2O/c1-3-13-25(14-4-2)22(26)20-15-16-9-5-6-10-17(16)21(24-20)18-11-7-8-12-19(18)23/h5-12,15H,3-4,13-14H2,1-2H3 |
Clé InChI |
ROQAEKBEGAOJGU-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)C(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethanone,1-benzo[b]thien-4-yl-2-chloro-](/img/structure/B8569118.png)


![4-Hydroxy-6-mercapto-3-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B8569141.png)


![{2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methanol](/img/structure/B8569158.png)


